molecular formula C20H18N2O4 B2499780 (2Z)-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide CAS No. 329195-45-1

(2Z)-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide

Cat. No. B2499780
CAS RN: 329195-45-1
M. Wt: 350.374
InChI Key: AHPHZURAIZQEFM-XDOYNYLZSA-N
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Description

(2Z)-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide, also known as ACIC, is a compound that has been extensively studied for its potential applications in various scientific research fields. ACIC belongs to the class of chromene derivatives, which are known for their diverse pharmacological properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide involves the inhibition of various signaling pathways that are involved in cell proliferation, survival, and apoptosis. (2Z)-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide inhibits the PI3K/Akt/mTOR signaling pathway, which is known to promote cell survival and proliferation. (2Z)-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide also activates the caspase pathway, which leads to apoptosis in cancer cells.
Biochemical and physiological effects:
(2Z)-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide has been shown to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells. (2Z)-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide also exhibits neuroprotective effects by protecting neuronal cells from oxidative stress-induced damage and preventing the formation of amyloid beta plaques. (2Z)-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide has been shown to have a low toxicity profile and does not exhibit any significant adverse effects on normal cells.

Advantages and Limitations for Lab Experiments

One of the primary advantages of (2Z)-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide is its potent anti-cancer activity against various cancer cell lines. (2Z)-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide also exhibits neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. However, one of the limitations of (2Z)-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the research on (2Z)-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide. One area of research is the optimization of the synthesis method to improve the yield and solubility of (2Z)-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide. Another area of research is the development of novel formulations of (2Z)-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide that can improve its bioavailability and efficacy. Additionally, further studies are needed to investigate the potential applications of (2Z)-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide in other scientific research fields, such as cardiovascular diseases and infectious diseases.

Synthesis Methods

The synthesis of (2Z)-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide involves the reaction of 4-acetylphenylhydrazine with ethyl-2-oxo-2H-chromene-3-carboxylate in the presence of acetic acid. The resulting product is then purified using column chromatography. The yield of (2Z)-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide is approximately 60%, and the compound can be obtained in a white crystalline form.

Scientific Research Applications

(2Z)-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide has been extensively studied for its potential applications in various scientific research fields. One of the primary areas of research is cancer treatment. (2Z)-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. (2Z)-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.
(2Z)-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide has also been studied for its potential applications in neurodegenerative diseases. (2Z)-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide has been shown to protect neuronal cells from oxidative stress-induced damage and prevent the formation of amyloid beta plaques, which are associated with Alzheimer's disease.

properties

IUPAC Name

2-(4-acetylphenyl)imino-8-ethoxychromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-3-25-17-6-4-5-14-11-16(19(21)24)20(26-18(14)17)22-15-9-7-13(8-10-15)12(2)23/h4-11H,3H2,1-2H3,(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPHZURAIZQEFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)C(=O)C)C(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide

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